molecular formula C11H15NO B15253300 3-Phenoxycyclopentanamine

3-Phenoxycyclopentanamine

Cat. No.: B15253300
M. Wt: 177.24 g/mol
InChI Key: UTYFWVNFUHKXNN-UHFFFAOYSA-N
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Description

3-Phenoxycyclopentanamine is an organic compound that features a cyclopentane ring substituted with an amine group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxycyclopentanamine typically involves the reaction of cyclopentanone with phenol in the presence of a base to form 3-phenoxycyclopentanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield 3-phenoxycyclopentanol. Finally, the hydroxyl group is converted to an amine group through a substitution reaction using reagents like ammonia or an amine source under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxycyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenoxycyclopentanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Phenoxycyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxycyclopentanamine is unique due to the combination of the phenoxy and amine groups on a cyclopentane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-phenoxycyclopentan-1-amine

InChI

InChI=1S/C11H15NO/c12-9-6-7-11(8-9)13-10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2

InChI Key

UTYFWVNFUHKXNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)OC2=CC=CC=C2

Origin of Product

United States

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